2-(5-Methoxythiophen-2-YL)ethanol

Description

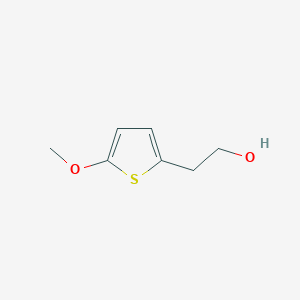

2-(5-Methoxythiophen-2-YL)ethanol is a thiophene-derived compound characterized by a methoxy group at the 5-position of the thiophene ring and an ethanol group at the 2-position. Its molecular formula is C₇H₁₀O₂S, with a molecular weight of 158.21 g/mol.

The compound’s structure implies applications in pharmaceuticals, agrochemicals, or flavoring agents, given the prevalence of thiophene derivatives in these fields. For instance, structurally related compounds, such as 2-(5-isopropyl-2-methyl-tetrahydrothiophen-2-yl)-ethanol, are used as flavoring agents .

Properties

CAS No. |

57070-79-8 |

|---|---|

Molecular Formula |

C7H10O2S |

Molecular Weight |

158.22 g/mol |

IUPAC Name |

2-(5-methoxythiophen-2-yl)ethanol |

InChI |

InChI=1S/C7H10O2S/c1-9-7-3-2-6(10-7)4-5-8/h2-3,8H,4-5H2,1H3 |

InChI Key |

FCYLGQNYTQZRTF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(S1)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxythiophen-2-YL)ethanol typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction, such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxythiophen-2-YL)ethanol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(5-Methoxythiophen-2-YL)acetaldehyde, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-(5-Methoxythiophen-2-YL)ethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(5-Methoxythiophen-2-YL)ethanol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions can influence biological pathways and processes, making the compound of interest for drug development and other applications .

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

Variations in substituents significantly alter physicochemical and biological properties. Key examples include:

Key Observations :

Functional Group Modifications

The ethanol moiety can be replaced with other functional groups, altering applications:

Key Observations :

- Ester derivatives (e.g., propanoate) are more volatile, favoring use in fragrances .

- Methanol analogs (vs.

Ring System Variations

Replacing the thiophene ring with other heterocycles modifies electronic and steric profiles:

Biological Activity

2-(5-Methoxythiophen-2-YL)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its effects on various biological systems, particularly in the context of neurological and cellular functions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxythiophene with ethylene oxide or related reagents. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuropharmacological effects, including the modulation of neurotransmitter systems. For instance, studies have shown that derivatives can act as dopamine agonists, influencing dopaminergic signaling pathways which are critical in conditions such as Parkinson's disease .

Table 1: Summary of Neuropharmacological Effects

| Compound | Effect on Dopamine Receptors | Reference |

|---|---|---|

| This compound | Agonist activity | |

| Related Thiophene Derivatives | Variable effects |

2. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce levels of pro-inflammatory cytokines. This activity suggests a potential role in managing inflammatory conditions. For example, compounds tested in rat astrocyte cultures showed reduced production of amyloid-beta (Aβ42), a peptide associated with neuroinflammation and Alzheimer's disease .

Table 2: Cytokine Levels Post Treatment

3. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. These studies suggest that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The mechanism is believed to involve the donation of hydrogen atoms from the methoxy group, which stabilizes free radicals .

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives, including this compound:

- Case Study 1 : A study involving animal models demonstrated that administration of this compound led to significant improvements in behavioral tests associated with anxiety and depression, suggesting its potential as an anxiolytic agent.

- Case Study 2 : In a clinical setting, patients with chronic pain conditions showed reduced pain scores after treatment with formulations containing thiophene derivatives, indicating a possible analgesic effect linked to the modulation of pain pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Receptor Modulation : The compound may interact with various receptors involved in neurotransmission and inflammation.

- Inhibition of Enzymatic Activity : It has been shown to inhibit γ-secretase activity, which is crucial in the processing of amyloid precursor proteins, thereby potentially reducing Aβ42 levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.